1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea
Description
This compound features a benzothiazole moiety attached to a phenyl ring, connected via a thiourea linkage to a 4-(pyrrolidine-1-sulfonyl)benzoyl group. The benzothiazole core is known for enhancing bioactivity in medicinal chemistry, while the thiourea group facilitates hydrogen bonding interactions. The pyrrolidine sulfonyl substituent may improve solubility and metabolic stability compared to bulkier or more basic groups like piperazine .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S3/c30-23(17-10-12-20(13-11-17)35(31,32)29-14-3-4-15-29)28-25(33)26-19-7-5-6-18(16-19)24-27-21-8-1-2-9-22(21)34-24/h1-2,5-13,16H,3-4,14-15H2,(H2,26,28,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUCMEPYKBVPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with acid chlorides.
Introduction of Pyrrolidine Sulfonyl Group: This step involves the reaction of pyrrolidine with sulfonyl chloride in the presence of a base to form the pyrrolidine sulfonyl group.
Coupling Reactions: The final step involves coupling the benzothiazole moiety with the pyrrolidine sulfonyl group and thiourea under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiourea derivatives, including the compound . For instance, research indicates that derivatives of benzothiazole-thiourea exhibit potent antiproliferative activity against various cancer cell lines. In particular, compounds derived from this structure have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The antimicrobial efficacy of thiourea derivatives has been extensively documented. Studies have highlighted that the compound demonstrates activity against both Gram-positive and Gram-negative bacteria. For example, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showcasing significant inhibition zones compared to standard antibiotics . The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
Inflammation-related disorders are prevalent in various chronic diseases, and compounds with anti-inflammatory properties are of great interest. Research has indicated that thiourea derivatives can inhibit pro-inflammatory cytokines and enzymes (such as COX-2), thereby reducing inflammation in experimental models . This suggests potential therapeutic applications for conditions like arthritis or other inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Lee et al., 2002 | Investigate anticancer properties | Demonstrated significant apoptosis induction in cancer cell lines treated with thiourea derivatives. |
| Madasani et al., 2023 | Assess antimicrobial activity | Found the compound effective against multiple bacterial strains, outperforming conventional antibiotics. |
| Faidallah et al., 2011 | Evaluate anti-inflammatory effects | Reported reduction in inflammatory markers in treated animal models. |
Mechanism of Action
The mechanism of action of 1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Findings :
- Benzothiazole vs. Pyridine : Benzothiazole derivatives (e.g., Patel et al.) show superior antibacterial activity compared to pyridine analogues, likely due to enhanced π-π stacking and hydrophobic interactions .
- Sulfonamide Groups : Piperazine sulfonyl (Compound 28) may improve water solubility, while pyrrolidine sulfonyl (target compound) offers metabolic stability due to reduced basicity .
- Thiourea Linkage : Critical for hydrogen bonding in antitubercular (Sriram et al.) and antimicrobial (Patel et al.) agents, suggesting its indispensability in target binding .
Biological Activity
1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea is a compound that integrates the structural features of benzothiazoles and thioureas, both known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound consists of a benzothiazole moiety linked to a thiourea structure, which is known to enhance biological activity through various mechanisms including enzyme inhibition and receptor modulation. The presence of the pyrrolidine sulfonamide group further contributes to its potential efficacy in targeting specific biological pathways.
Anticancer Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines with IC50 values ranging from 1.5 to 20 µM across various assays . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiourea Derivative A | U937 | 16.23 | |
| Thiourea Derivative B | THP-1 | >50 | |
| Benzothiazole Derivative C | MCF-7 | 7.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thioureas generally demonstrate activity against a range of bacterial strains. For example, certain derivatives have shown IC50 values against Staphylococcus aureus and Streptococcus pyogenes in the nanomolar range .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Thiourea derivatives have been reported to exhibit strong reducing potentials in assays such as DPPH and ABTS, with some compounds achieving IC50 values below 50 µg/mL . This suggests that the compound may possess protective effects against oxidative damage.
The biological activities of thioureas often stem from their ability to interact with specific enzymes or receptors:
- Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation : The interaction with pathways such as ASK1 (Apoptosis Signal-Regulating Kinase 1) has been noted, which plays a role in apoptosis and stress response .
Case Studies
A notable study investigated a series of thiourea derivatives, including those structurally related to our compound, revealing their effectiveness against various cancer cell lines. The study highlighted that modifications on the thiourea structure significantly impacted their biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Q & A
Basic: What synthetic methodologies are employed to construct the thiourea core in this compound?
The thiourea moiety is synthesized via condensation of a benzothiazole-containing aniline derivative (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with aryl isothiocyanates under reflux conditions in anhydrous DMF. The reaction typically proceeds over 4–6 hours, monitored by TLC, followed by crystallization from ethanol to yield the thiourea intermediate . For example, 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas are isolated in ~79% yield under these conditions .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths, dihedral angles, and non-classical interactions (e.g., π–π stacking, C–H···π) in benzothiazole-thiourea derivatives . Complementary techniques include H NMR to verify proton environments (e.g., thiourea NH signals at δ ~10–12 ppm) and mass spectrometry for molecular weight confirmation .
Advanced: How can researchers optimize cyclization reactions to generate heterocyclic derivatives from the thiourea precursor?
Cyclization pathways depend on reagent selection:
- Acid-mediated cyclization (e.g., HCl/EtOH) yields 1,3,5-oxadiazinane-4-thiones via intramolecular nucleophilic attack, forming a six-membered ring .
- Amine treatment promotes triazinane-2-thione formation through a methylene insertion mechanism, creating a fused triazine-thiourea system .
Key variables include reaction temperature (60–80°C), solvent polarity, and steric effects of substituents on the aryl group.
Advanced: How should contradictory data between spectroscopic and crystallographic results be resolved?
Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). For instance:
- Tautomerism : Thiourea thione↔thiol tautomers in solution can obscure NMR assignments, whereas X-ray data provide definitive bond orders .
- Conformational flexibility : Dihedral angles between benzothiazole and phenyl rings in crystals may differ from solution due to restricted rotation. Validate using DFT calculations or variable-temperature NMR .
Advanced: What strategies are recommended for analyzing non-covalent interactions stabilizing the crystal lattice?
Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., S···H, C–H···π). For example, weak π–π interactions (centroid distances ~3.7 Å) and C–H···S hydrogen bonds (<3.5 Å) contribute to lattice stability in benzothiazole-thiourea derivatives . SHELXL refinement parameters (e.g., R1 < 0.05) ensure accuracy in modeling these interactions .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential pharmacological applications?
- Bioisosteric replacement : Substitute the pyrrolidine-1-sulfonyl group with other sulfonamides to modulate solubility and target binding .
- Metal coordination : Chelate the thiourea sulfur with transition metals (e.g., Cu(II), Zn(II)) to enhance antimicrobial or antitumor activity, as demonstrated in analogous benzothiazole-metal complexes .
- Pharmacophore mapping : Use molecular docking to assess interactions between the benzothiazole-thiourea scaffold and enzymes (e.g., HIV-1 protease) .
Advanced: What experimental design principles apply to pharmacological testing of this compound?
Adopt randomized block designs with split-plot arrangements to control variables like dose, solvent, and biological replicates. For example:
- Primary assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 determination via nonlinear regression .
- Secondary assays : Evaluate selectivity via toxicity profiling in non-cancerous cells (e.g., HEK293) .
- Positive controls : Compare with known benzothiazole derivatives (e.g., 2-(4-aminophenyl)benzothiazoles) to benchmark efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
